

Application Notes and Protocols: Synthesis of 3,5-diamino-1H-pyrazole-4-carbonitrile

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Compound of Interest

Compound Name: 3,5-diamino-1H-pyrazole-4-carbonitrile

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Abstract

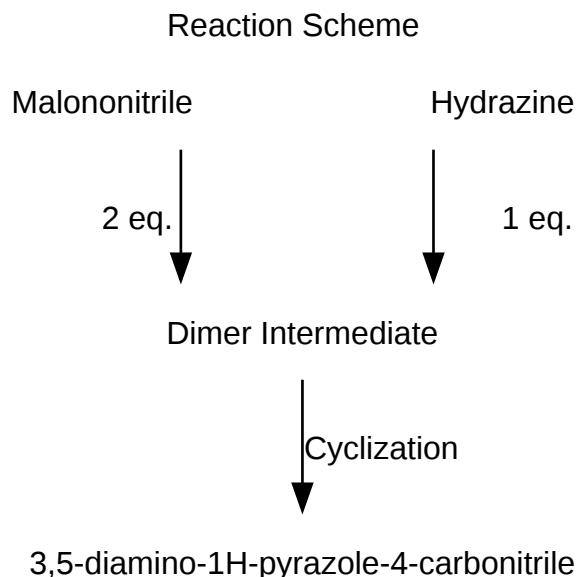
This document provides a detailed protocol for the synthesis of **3,5-diamino-1H-pyrazole-4-carbonitrile**, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves the cyclocondensation of malononitrile with hydrazine. This application note includes a step-by-step experimental procedure, tables of quantitative data, and visualizations of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers.

Introduction

3,5-diamino-1H-pyrazole-4-carbonitrile is a key intermediate in the synthesis of a variety of fused heterocyclic compounds with diverse biological activities. Its derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of multiple reactive sites—two amino groups and a nitrile function—makes it a versatile scaffold for combinatorial chemistry and the development of novel pharmaceutical candidates. The classical and most direct synthesis route involves the reaction of readily available malononitrile and hydrazine.

Reaction Scheme

The synthesis proceeds via the cyclocondensation reaction between two molecules of malononitrile and one molecule of hydrazine.



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Caption: Reaction scheme for the synthesis of **3,5-diamino-1H-pyrazole-4-carbonitrile**.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous 4-substituted-3,5-diaminopyrazoles.[1]

Materials:

- Malononitrile ($\text{CH}_2(\text{CN})_2$)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Ethanol (EtOH)
- Distilled water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)

- Heating mantle and magnetic stirrer
- Filtration apparatus (Büchner funnel)

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malononitrile (2 equivalents) in ethanol.
- Addition of Hydrazine: To the stirred solution of malononitrile, add hydrazine hydrate (1 equivalent) dropwise at room temperature. Caution: The reaction can be exothermic.[2]
- Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, the volume of the solvent can be reduced under vacuum.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
- Purification: Wash the collected solid with cold ethanol and then with distilled water to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
- Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of **3,5-diamino-1H-pyrazole-4-carbonitrile**

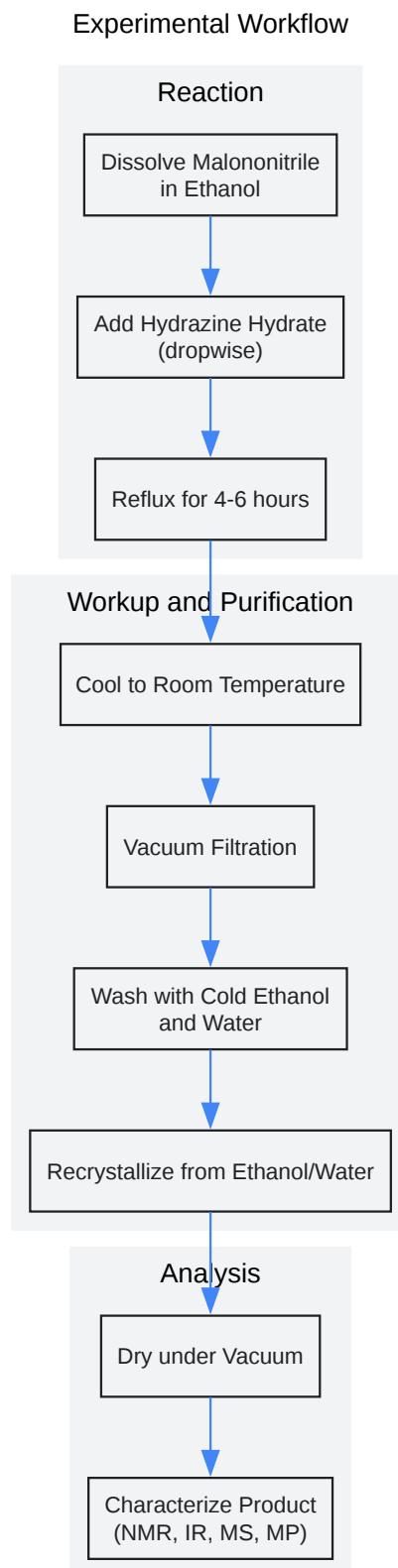
Parameter	Value	Reference
Molecular Formula	C ₄ H ₅ N ₅	[3]
Molecular Weight	123.12 g/mol	[3]
Appearance	Off-white to pale yellow crystalline solid	
Melting Point	>300 °C (decomposes)	
Solubility	Soluble in DMSO, sparingly soluble in ethanol	

Table 2: Spectroscopic Data for **3,5-diamino-1H-pyrazole-4-carbonitrile** and Analogs

Data Type	3,5-diamino-1H-pyrazole-4-carbonitrile (Expected)	3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[4]	3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[4]
¹ H NMR (DMSO-d ₆)	δ ~5.5-6.5 (br s, 4H, 2xNH ₂), ~11.0 (br s, 1H, NH)	δ 6.50 (s, 2H, NH ₂), 7.41-7.46 (m, 3H, Ar-H), 7.80 (d, 2H, Ar-H), 12.16 (br s, 1H, NH)	δ 6.40 (s, 2H, NH ₂), 7.53 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H), 12.06 (br s, 1H, NH)
¹³ C NMR (DMSO-d ₆)	~155 (C3, C5), ~120 (CN), ~70 (C4)	Not available	Not available
IR (KBr, cm ⁻¹)	~3400-3200 (N-H), ~2220 (C≡N), ~1640 (N-H bend)	3348, 3303 (NH ₂), 3193 (NH), 2230 (CN)	3348, 3302 (NH ₂), 3137 (NH), 2223 (CN)
Mass Spec (m/z)	124 [M+H] ⁺	184 [M] ⁺	218 [M] ⁺

Note: The spectral data for the title compound are predicted based on the analysis of closely related structures and general principles of spectroscopy, as explicit experimental data is not readily available in the cited literature. A mass spectrum for the target compound is available.[5]

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis and purification of **3,5-diamino-1H-pyrazole-4-carbonitrile**.

Safety Precautions

- Malononitrile is toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care in a fume hood and avoid inhalation and skin contact.
- The reaction with hydrazine can be exothermic. Ensure controlled addition and have a cooling bath ready if necessary.

Conclusion

The synthesis of **3,5-diamino-1H-pyrazole-4-carbonitrile** from malononitrile and hydrazine is a straightforward and efficient method to obtain this versatile building block. The provided protocol, based on analogous reactions, offers a reliable starting point for its preparation in a laboratory setting. The detailed workflow and compiled data will aid researchers in the successful synthesis and characterization of this important intermediate for applications in drug discovery and materials science.

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